molecular formula C22H27ClN4O2 B11529712 N-benzyl-N'-{2-[4-(2-chlorobenzyl)piperazin-1-yl]ethyl}ethanediamide

N-benzyl-N'-{2-[4-(2-chlorobenzyl)piperazin-1-yl]ethyl}ethanediamide

Cat. No.: B11529712
M. Wt: 414.9 g/mol
InChI Key: CHLHIBPRIVQADW-UHFFFAOYSA-N
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Description

N’-BENZYL-N-(2-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}ETHYL)ETHANEDIAMIDE is a complex organic compound with a molecular formula of C22H28ClN3O

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-BENZYL-N-(2-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}ETHYL)ETHANEDIAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorobenzyl chloride with piperazine to form 4-(2-chlorobenzyl)piperazine. This intermediate is then reacted with N-benzylethylenediamine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to optimize the reaction efficiency and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

N’-BENZYL-N-(2-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}ETHYL)ETHANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-BENZYL-N-(2-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}ETHYL)ETHANEDIAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of N’-BENZYL-N-(2-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}ETHYL)ETHANEDIAMIDE involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The benzyl and chlorophenyl groups may enhance the compound’s binding affinity and specificity, leading to its effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-N-(2-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}ethyl)ethanediamide
  • N-Benzyl-N-(2-{4-[(2-bromophenyl)methyl]piperazin-1-yl}ethyl)ethanediamide

Uniqueness

N’-BENZYL-N-(2-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}ETHYL)ETHANEDIAMIDE is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the 2-chlorophenyl group, in particular, may enhance its pharmacological activity compared to similar compounds with different substituents.

This detailed article provides a comprehensive overview of N’-BENZYL-N-(2-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}ETHYL)ETHANEDIAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H27ClN4O2

Molecular Weight

414.9 g/mol

IUPAC Name

N'-benzyl-N-[2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]ethyl]oxamide

InChI

InChI=1S/C22H27ClN4O2/c23-20-9-5-4-8-19(20)17-27-14-12-26(13-15-27)11-10-24-21(28)22(29)25-16-18-6-2-1-3-7-18/h1-9H,10-17H2,(H,24,28)(H,25,29)

InChI Key

CHLHIBPRIVQADW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCNC(=O)C(=O)NCC2=CC=CC=C2)CC3=CC=CC=C3Cl

Origin of Product

United States

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